2-(2,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone 2-(2,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone
Brand Name: Vulcanchem
CAS No.: 477864-73-6
VCID: VC6739153
InChI: InChI=1S/C14H8Cl2N2O2/c15-8-5-6-9(11(16)7-8)13-17-12-4-2-1-3-10(12)14(19)18(13)20/h1-7,20H
SMILES: C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=C(C=C(C=C3)Cl)Cl)O
Molecular Formula: C14H8Cl2N2O2
Molecular Weight: 307.13

2-(2,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone

CAS No.: 477864-73-6

Cat. No.: VC6739153

Molecular Formula: C14H8Cl2N2O2

Molecular Weight: 307.13

* For research use only. Not for human or veterinary use.

2-(2,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone - 477864-73-6

Specification

CAS No. 477864-73-6
Molecular Formula C14H8Cl2N2O2
Molecular Weight 307.13
IUPAC Name 2-(2,4-dichlorophenyl)-3-hydroxyquinazolin-4-one
Standard InChI InChI=1S/C14H8Cl2N2O2/c15-8-5-6-9(11(16)7-8)13-17-12-4-2-1-3-10(12)14(19)18(13)20/h1-7,20H
Standard InChI Key AFZGQCTYSNEGLI-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=C(C=C(C=C3)Cl)Cl)O

Introduction

Chemical Structure and Physicochemical Properties

Structural Features

The compound’s core consists of a quinazolin-4(3H)-one skeleton, a bicyclic system comprising a benzene ring fused to a pyrimidin-4-one ring. Key substitutions include:

  • 2-(2,4-Dichlorophenyl group: A chlorine-rich aromatic moiety at position 2, known to enhance lipophilicity and receptor binding in medicinal chemistry .

  • 3-Hydroxyl group: A polar functional group that may participate in hydrogen bonding, influencing solubility and target interactions .

Physicochemical Parameters

Experimental and predicted properties are summarized below:

PropertyValue
Molecular Weight307.13 g/mol
Boiling Point496.8 ± 55.0 °C (Predicted)
Density1.52 ± 0.1 g/cm³ (Predicted)
pKa7.61 ± 0.20 (Predicted)

The relatively high boiling point and density suggest strong intermolecular interactions, likely due to halogen bonding from chlorine atoms and π-π stacking of the aromatic systems. The moderate pKa indicates partial ionization under physiological conditions, which could influence bioavailability .

Synthetic Methodologies

Challenges and Optimizations

Introducing the 3-hydroxy group may require post-synthetic oxidation or protection/deprotection strategies. For instance, hydroxylation of a pre-existing 3-alkyl or 3-aryl substituent could be achieved via oxidative conditions (e.g., KMnO₄/H⁺) . Alternatively, microwave-assisted synthesis (150°C, 20 min) might enhance yields for sterically hindered substrates .

Biological Activities and Structure-Activity Relationships

Cytotoxic and Anticancer Effects

Quinazolinones interfere with EGFR kinase and DHFR, critical targets in oncology :

  • Gefitinib (an EGFR inhibitor) shares structural motifs with quinazolinones, underscoring their therapeutic relevance .

  • 3-Substituted-2-thioxoquinazolin-4(3H)-ones demonstrate IC₅₀ values in the nanomolar range against HeLa and HT29 cells .

The dichlorophenyl moiety may enhance DNA intercalation or enzyme inhibition, though direct assays for this derivative are needed.

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